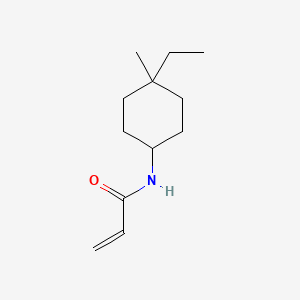
N-(4-Ethyl-4-methylcyclohexyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethyl-4-methylcyclohexyl)prop-2-enamide, commonly known as EMCPA, is a chemical compound that belongs to the class of cyclohexanecarboxamide derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties, including its ability to modulate certain physiological and biochemical processes.
Mechanism of Action
EMCPA exerts its effects by binding to the TRPV1 ion channel and inhibiting its activation. This leads to a reduction in the release of pro-inflammatory cytokines and neuropeptides, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
In addition to its effects on TRPV1, EMCPA has also been shown to modulate other physiological and biochemical processes. For example, it has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This may lead to an increase in endocannabinoid levels, which can have a variety of effects on the body, including reducing pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using EMCPA in scientific research is its specificity for TRPV1. This allows researchers to selectively modulate this ion channel without affecting other physiological processes. However, one limitation of EMCPA is its relatively low potency, which may limit its usefulness in certain experimental contexts.
Future Directions
There are several potential future directions for research on EMCPA. One area of interest is the development of more potent analogs of the compound that could be used in a wider range of experimental contexts. Additionally, further research is needed to fully understand the mechanisms by which EMCPA exerts its effects on TRPV1 and other physiological processes. Finally, there is potential for the development of new analgesic drugs based on EMCPA and related compounds.
Synthesis Methods
The synthesis of EMCPA is typically achieved through a multi-step process that involves the reaction of 4-ethyl-4-methylcyclohexanone with propionyl chloride, followed by the addition of sodium hydroxide and acetic anhydride. The resulting product is then purified through a series of chromatography and recrystallization steps to yield pure EMCPA.
Scientific Research Applications
EMCPA has been extensively studied for its potential applications in scientific research. One of its primary uses is as a modulator of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the regulation of pain and inflammation. EMCPA has been shown to inhibit TRPV1 activation, making it a promising candidate for the development of new analgesic drugs.
properties
IUPAC Name |
N-(4-ethyl-4-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-11(14)13-10-6-8-12(3,5-2)9-7-10/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAQABWSFQRBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethyl-4-methylcyclohexyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2909380.png)

![[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)


![2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2909389.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)


![Lithium;(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B2909394.png)
![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)

![3-Methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)